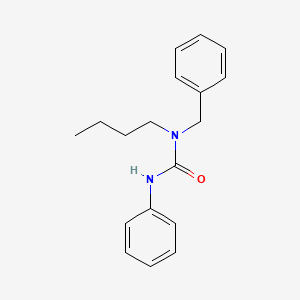

N-Benzyl-N-butyl-N'-phenylurea

Beschreibung

N-Benzyl-N-butyl-N'-phenylurea (CAS Reg. No. 87291-11-0) is a substituted urea derivative with the molecular formula C₁₈H₂₂N₂O. It features a central urea backbone (-NH-C(=O)-NH-) modified by a benzyl group (N-benzyl), a butyl chain (N-butyl), and a phenyl substituent (N'-phenyl). This compound is utilized in synthetic chemistry and materials science, though its specific applications are less documented compared to structurally related urea/thiourea derivatives .

Eigenschaften

CAS-Nummer |

87291-11-0 |

|---|---|

Molekularformel |

C18H22N2O |

Molekulargewicht |

282.4 g/mol |

IUPAC-Name |

1-benzyl-1-butyl-3-phenylurea |

InChI |

InChI=1S/C18H22N2O/c1-2-3-14-20(15-16-10-6-4-7-11-16)18(21)19-17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3,(H,19,21) |

InChI-Schlüssel |

XYSIADNGRMHABQ-UHFFFAOYSA-N |

SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

Kanonische SMILES |

CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |

Andere CAS-Nummern |

87291-11-0 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituted ureas and thioureas are widely studied for their structural diversity and functional properties. Below is a systematic comparison of N-Benzyl-N-butyl-N'-phenylurea with key analogues.

Structural Analogues: Substituent Variations

Table 1: Molecular Features of Selected Urea/Thiourea Derivatives

Physicochemical and Functional Differences

Substituent Effects on Solubility and Stability The butyl chain in this compound enhances lipophilicity compared to N-Benzoyl-N'-phenylurea, which has a polar benzoyl group. This difference influences solubility: the former is more soluble in organic solvents, while the latter forms stable crystals via N–H···O hydrogen bonds . Thiourea vs. Urea: Replacing the carbonyl oxygen with sulfur (e.g., in N-Benzoyl-N′-4-cyanophenylthiourea) increases molecular polarity and redox activity, as evidenced by cyclic voltammetry studies .

Biological and Functional Relevance Antimicrobial Activity: Thiourea derivatives like N-Benzoyl-N′-4-cyanophenylthiourea exhibit notable antimicrobial properties due to electron-withdrawing groups (e.g., nitro, cyano), which enhance reactivity . In contrast, this compound lacks documented bioactivity, likely due to its bulky alkyl/aryl groups reducing target specificity. Pharmaceutical Impurities: Phenylethylacetylurea (from ) is a known impurity in barbiturate synthesis, highlighting the role of simpler urea derivatives in drug quality control .

Crystallographic and Hydrogen-Bonding Patterns

- N-Benzoyl-N'-phenylurea forms a layered crystal structure stabilized by N–H···O interactions (D···A = 2.634 Å), whereas this compound’s structure remains uncharacterized in the provided evidence. The bulky benzyl/butyl groups likely disrupt hydrogen-bonding networks, favoring amorphous phases .

Detection and Analysis

- Chromatographic Methods : Phenylurea pesticides (e.g., chlorotoluron) are detected via ultra-high-performance liquid chromatography–high-resolution mass spectrometry (UHPLC-HRMS). Substituents like halogens or nitro groups influence fragmentation pathways, a principle applicable to analyzing this compound derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.